molecular formula C13H15ClN2O4S B4963447 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

货号 B4963447
分子量: 330.79 g/mol
InChI 键: TZFJWFBRPFVCFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune function. CP-690,550 has shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.

作用机制

CP-690,550 selectively targets 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, which is predominantly expressed in immune cells. By inhibiting 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, CP-690,550 reduces the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interferon-gamma. This leads to a reduction in the activation and proliferation of immune cells, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the symptoms of autoimmune diseases, such as joint pain and inflammation in patients with rheumatoid arthritis. It has also been shown to improve skin lesions in patients with psoriasis. Additionally, CP-690,550 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

实验室实验的优点和局限性

One advantage of CP-690,550 is its high selectivity for 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, which reduces the risk of off-target effects. However, its potency and selectivity may also pose a limitation, as it may require higher doses to achieve therapeutic effects. Additionally, the use of CP-690,550 may be limited by the potential for immunosuppression, which can increase the risk of infections.

未来方向

Future research on CP-690,550 may focus on its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further studies may investigate the optimal dosing and administration of CP-690,550 to maximize its therapeutic effects while minimizing the risk of adverse effects. Finally, research may also explore the potential for combination therapy with other immunomodulatory agents to enhance the efficacy of CP-690,550.

合成方法

CP-690,550 can be synthesized through a multi-step process that involves the condensation of 2-amino-5-chlorobenzoic acid with piperidine-4-sulfonyl chloride, followed by cyclization with phosgene. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

科学研究应用

CP-690,550 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to effectively inhibit 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one activity, leading to a reduction in the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

属性

IUPAC Name

6-chloro-7-piperidin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4S/c14-9-6-10-11(20-8-13(17)15-10)7-12(9)21(18,19)16-4-2-1-3-5-16/h6-7H,1-5,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFJWFBRPFVCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)OCC(=O)N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。